Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose
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Overview
Description
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose is a complex flavonoid compound. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is derived from pinocembrin, which is found in various plants and propolis. It has been studied for its potential pharmacological activities, including neuroprotection, anti-oxidation, and anti-inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose can be synthesized through a series of chemical reactions involving pinocembrin as the starting material. The synthesis typically involves the esterification of pinocembrin with gallic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as metabolic engineering and fermentation strategies. These methods can enhance the biosynthesis efficiency of the compound. For instance, a two-phase pH fermentation strategy can be employed to optimize the production yield .
Chemical Reactions Analysis
Types of Reactions
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can result in various derivatives of the original compound .
Scientific Research Applications
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is studied for its potential effects on cellular processes, including its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose involves several molecular targets and pathways:
Neuroprotection: The compound reduces nerve damage in ischemic areas by mitigating mitochondrial dysfunction and oxidative stress.
Anti-oxidation: It enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species.
Anti-inflammation: The compound inhibits the expression of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Pinocembrin: The parent compound, known for its neuroprotective and antioxidant properties.
Pinobanksin: A hydroxylated derivative of pinocembrin with similar pharmacological activities.
Thonningianins: Compounds with a pinocembrin dihydrochalcone group, known for their anti-inflammatory and neuroprotective effects.
Uniqueness
Pinocembrin 7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose is unique due to its complex structure, which enhances its pharmacological activities compared to its simpler counterparts. The presence of the galloyl and hexahydroxydiphenoyl groups contributes to its potent antioxidant and anti-inflammatory effects .
Properties
Molecular Formula |
C42H32O21 |
---|---|
Molecular Weight |
872.7 g/mol |
IUPAC Name |
[(10R,11R,12R,13S,15R)-3,4,5,12,21,22,23-heptahydroxy-13-[[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2/t25-,27+,36+,37+,38+,42+/m0/s1 |
InChI Key |
HJEXOQUMFMERIM-HTKTYWDRSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
Origin of Product |
United States |
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